藤黄素 B

描述

Synthesis Analysis

The synthesis of stilbenes, including Stilbostemin B, involves various approaches that have been developed over the last 30 years . These methods are crucial for creating stilbene scaffolds and related structures, which are used in the synthesis of important molecules with diverse applications in the field of pharmaceutics and material science .Molecular Structure Analysis

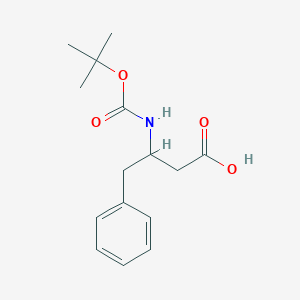

Stilbostemin B has a molecular formula of C15H16O2 . Its structure includes a total of 34 bonds, 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 aromatic hydroxyls .Chemical Reactions Analysis

While specific chemical reactions involving Stilbostemin B are not detailed in the search results, it’s worth noting that deep neural networks initially designed for language translation have been used to accurately predict a wide range of chemical reactions .Physical And Chemical Properties Analysis

Stilbostemin B has a molecular weight of 228.29 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 228.115029749 g/mol . The Topological Polar Surface Area is 40.5 Ų .科学研究应用

神经保护特性

藤黄素 B,一种二苄基糖苷,已被发现具有神经保护特性。Lee、Sung 和 Kim(2006 年)对 Stemona tuberosa 的根部进行的一项研究表明,藤黄素 B 可以显着保护人神经母细胞瘤 SH-SY5Y 细胞免受 6-羟基多巴胺诱导的神经毒性。这表明其在神经退行性疾病研究和治疗中的潜在应用 (Lee, Sung, & Kim, 2006).

抗真菌和抗菌活性

藤黄素 B 已显示出显着的抗真菌和抗菌特性。Pacher 等人(2002 年)的研究表明,来自 Stemona collinsae 根部的藤黄素,包括藤黄素 B,对 Cladosporium herbarum 具有抗真菌活性。此外,这项研究发现,在使用微量稀释技术时,藤黄素 B 和其他衍生物对五种微真菌有效 (Pacher, Seger, Engelmeier, Vajrodaya, Hofer, & Greger, 2002)。Lin 等人(2008 年)进一步确定了藤黄素 B 的抗菌潜力,显示出对枯草芽孢杆菌的强效活性 (Lin, Yang, Tang, Ke, Zhang, & Ye, 2008).

抑制白三烯生物合成

在探索类黄酮对白三烯形成的影响的研究中,Adams 等人(2005 年)发现包括藤黄素 B 在内的化合物显示出抑制活性。这项研究重点关注了来自 Stemona 物种的各种类黄酮对人中性粒细胞的影响,揭示了一种结构依赖性活性,这在炎症和过敏反应中可能是重要的 (Adams, Pacher, Greger, & Bauer, 2005).

安全和危害

作用机制

Target of Action

Stilbostemin B is a stilbenoid compound found in Stemona species . It has been reported to exhibit significant neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells . This suggests that its primary targets may be related to the neuroprotective pathways, potentially involving monoamine oxidases (MAO), which are enzymes that deaminate neurotransmitters .

Mode of Action

Given its neuroprotective effects, it is plausible that it interacts with its targets, such as mao, to confer neuroprotection through antiapoptotic mechanisms and reduction of reactive oxygen species

Biochemical Pathways

Stilbostemin B likely affects biochemical pathways related to neuroprotection and neurotransmitter regulation. Its neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity suggests that it may influence pathways involved in oxidative stress and apoptosis . The exact biochemical pathways and their downstream effects remain to be fully elucidated.

Pharmacokinetics

It is known that stilbene glycosides, a class of compounds to which stilbostemin b belongs, are less hydrophobic and more water-soluble than the corresponding aglycones . This could potentially impact the bioavailability of Stilbostemin B.

Result of Action

The primary result of Stilbostemin B’s action is neuroprotection. It has been shown to possess significant neuroprotective activity against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells . This suggests that Stilbostemin B may help protect neuronal cells from damage, potentially through mechanisms such as reducing oxidative stress or inhibiting apoptosis.

属性

IUPAC Name |

2-methyl-5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHZPWZOCCDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438942 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162411-67-8 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Stilbostemin B and where is it found?

A1: Stilbostemin B is a natural dihydrostilbene compound found in the roots of various Stemona species, including Stemona sessilifolia [, ], Stemona collinsae [], and Stemona tuberosa []. It has been identified in several studies focusing on the isolation and characterization of bioactive compounds from these plants.

Q2: Does Stilbostemin B exhibit any biological activity?

A2: Yes, Stilbostemin B has shown antifungal activity. Research on Stemona collinsae extracts indicated that Stilbostemin B, along with other isolated stilbenoids, displayed activity against the fungus Cladosporium herbarum in bioautographic tests [].

Q3: What is the structure of Stilbostemin B?

A3: Stilbostemin B is a dihydrostilbene with a molecular formula of C16H16O4. Its structure consists of two benzene rings linked by a two-carbon bridge, with hydroxyl (-OH) and methoxy (-OCH3) substituents. The exact positions of these substituents can be found in the scientific literature [, ].

Q4: Has Stilbostemin B been investigated for any neuroprotective properties?

A4: While Stilbostemin B itself hasn't been extensively studied for neuroprotection, a related compound, Stilbostemin B 3'-beta-D-glucopyranoside (a glycoside of Stilbostemin B), has shown promising results. This glycoside, isolated from Stemona tuberosa roots, demonstrated significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma SH-SY5Y cells [].

Q5: What analytical techniques are commonly employed to isolate and characterize Stilbostemin B?

A5: Researchers utilize a combination of chromatographic methods, such as silica gel, ODS, Sephadex LH-20, and preparative HPLC, to isolate Stilbostemin B from plant extracts []. Structural elucidation is achieved through spectroscopic analyses, including 1D and 2D NMR (Nuclear Magnetic Resonance) spectroscopy, and mass spectrometry [].

Q6: Is there any research on the structure-activity relationship (SAR) of Stilbostemin B and its analogs?

A6: Although specific SAR studies focusing solely on Stilbostemin B are limited in the provided literature, research on related stilbenoids from Stemona species, particularly concerning their leukotriene inhibition activity, suggests that structural modifications influence their potency []. This implies that systematic alterations to the Stilbostemin B structure could potentially modulate its biological activity and provide insights into its mechanism of action.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)